4-(tert-Butoxy)benzamide

CAS No.: 99985-67-8

Cat. No.: VC7927852

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99985-67-8 |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxy]benzamide |

| Standard InChI | InChI=1S/C11H15NO2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) |

| Standard InChI Key | SWWGCYPSKPHPKQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC1=CC=C(C=C1)C(=O)N |

| Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)C(=O)N |

Introduction

Chemical Structure and Nomenclature

Systematic Identification

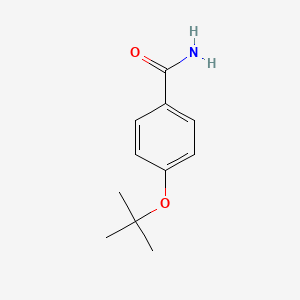

The IUPAC name for this compound is 4-(tert-butoxy)benzamide, reflecting its benzamide backbone substituted with a tert-butoxy group at the para position. Its structure consists of a benzene ring with an amide group (-CONH₂) at position 1 and a tert-butoxy moiety (-O-C(CH₃)₃) at position 4 (Figure 1) .

Table 1: Key Identifiers of 4-(tert-Butoxy)benzamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 99985-67-8 | |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 g/mol | |

| MDL Number | MFCD03840534 | |

| SMILES | CC(C)(C)OC1=CC=C(C=C1)C(=O)N |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-(tert-Butoxy)benzamide typically involves functionalization of the benzamide core. One viable route is the alkylation of 4-hydroxybenzamide with tert-butyl bromide under basic conditions . Alternatively, iron(III) sulfate-catalyzed rearrangement of oxaziridines in aqueous media has been employed for analogous N-alkylbenzamides, though this method remains untested for the tert-butoxy variant .

Optimization Challenges

The steric bulk of the tert-butoxy group complicates reaction kinetics, necessitating elevated temperatures or prolonged reaction times. Catalytic methods leveraging surfactants or phase-transfer agents may improve yields, as demonstrated in related benzamide syntheses .

Physicochemical Properties

Thermal Stability and Phase Behavior

While experimental melting points are unreported, analogous N-tert-butylbenzamides exhibit melting points between 117–135°C . The tert-butoxy group likely reduces crystallinity compared to unsubstituted benzamides, favoring amorphous solid states. Predicted boiling points exceed 270°C, consistent with high thermal stability .

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 0.979 ± 0.06 g/cm³ | |

| pKa | 9.32 ± 0.10 | |

| Storage Conditions | Ambient, protected from light |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl₃):

13C NMR (CDCl₃):

Infrared (IR) Spectroscopy

Key absorptions include:

Applications in Research and Industry

Pharmaceutical Intermediates

| Precaution | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, ventilation |

| First Aid | Rinse eyes with water if exposed |

| Storage | Cool, dry, light-protected area |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume